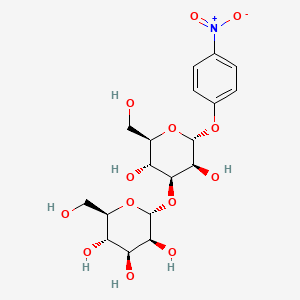

4-Nitrophenyl 3-O-(a-D-mannopyranosyl)-a-D-mannopyranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

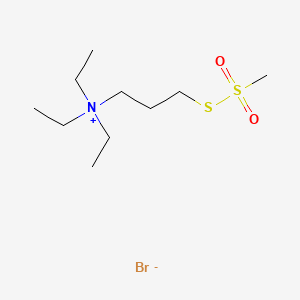

4-Nitrophenyl 3-O-(a-D-mannopyranosyl)-a-D-mannopyranoside is a compound that is commonly used in the field of biomedicine . It is a chromogenic substrate for β-glucanase . The compound is used for research purposes and is not intended for human or veterinary use .

Molecular Structure Analysis

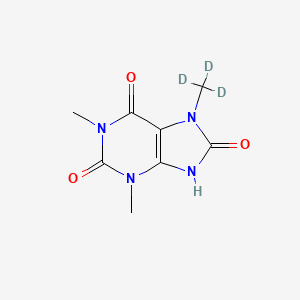

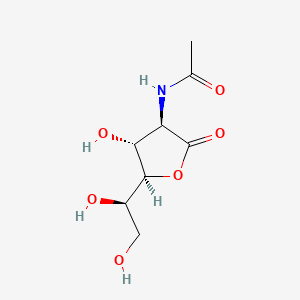

The molecular weight of this compound is 463.39 g/mol . The IUPAC name is 2-(3,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)tetrahydro-2H-pyran-4-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol . The InChI code is 1S/C18H25NO13/c20-5-9-11(22)13(24)14(25)17(30-9)32-16-12(23)10(6-21)31-18(15(16)26)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2 .Physical and Chemical Properties Analysis

The compound is stored at temperatures below -15°C . More specific physical and chemical properties are not detailed in the search results.Wissenschaftliche Forschungsanwendungen

Synthetic Antigens

Research has demonstrated the synthesis of complex carbohydrates and antigens using 4-nitrophenyl α-D-mannopyranosides as key intermediates. These synthetic processes are crucial for developing vaccines and studying immune responses. For instance, synthetic antigens like 4-aminophenyl O-α-D-mannopyranosyl-(1→2)-O-α-D-mannopyranosyl-(1→6)-O-α-D-mannopyranoside and related disaccharide and trisaccharide compounds have been synthesized, with their identities supported by NMR spectral data. These synthetic efforts are foundational in antigen research and vaccine development (Khan, Piskorz, & Matta, 1994).

Carbohydrate Synthesis and Modification

The compound and its derivatives are used in the synthesis of monodeoxyfluorinated methyl and 4-nitrophenyl α-D-mannobiosides, as well as related trisaccharides. These synthetic routes offer pathways to modify carbohydrate structures, which is pivotal in developing new materials and understanding carbohydrate-based interactions in biological systems. One study detailed the treatment of various mannopyranosides with different agents to produce monodeoxyfluorinated and deacetylated derivatives, showcasing the versatility of these compounds in synthesizing complex carbohydrates (Khan, Jain, Abbas, & Matta, 1990).

Enzyme Specificity and Inhibition Studies

The synthesis of 4-nitrophenyl α-D-mannopyranoside derivatives also facilitates the study of enzyme specificity and inhibition. These compounds are used as substrates or inhibitors in assays to understand enzyme behavior, providing insights into enzyme mechanisms and potential therapeutic targets. For example, derivatives of 4-nitrophenyl α-D-mannopyranoside have been synthesized for use in studying the specificity distribution of chiral cavities in synthetic polymers, demonstrating the compound's utility in materials science and enzymology (Wulff, Grobe-Einsler, Vesper, & Sarhan, 1977).

Drug Delivery and Targeted Therapy

Compounds derived from 4-nitrophenyl α-D-mannopyranoside have implications in drug delivery and targeted therapy. For instance, the synthesis of branched cyclomaltoheptaose with 3-O-α-L-fucopyranosyl-α-D-mannopyranose and its effect on fucosylation of cells demonstrate potential uses in developing drug carriers and understanding cellular processes related to drug delivery (Kimura et al., 2013).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of 4-Nitrophenyl 3-O-(a-D-mannopyranosyl)-a-D-mannopyranoside is α-Mannosidase , an enzyme that catalyzes the hydrolysis of terminal, non-reducing mannose residues in mannose-rich glycoconjugates .

Mode of Action

This compound acts as a substrate for α-Mannosidase . The enzyme cleaves the glycosidic bond of the substrate, releasing 4-nitrophenol and a mannose residue. The release of 4-nitrophenol can be monitored spectrophotometrically, making this compound useful in enzyme assays .

Biochemical Pathways

The action of this compound primarily affects the mannose-specific metabolic pathways . By acting as a substrate for α-Mannosidase, it plays a role in the breakdown and utilization of mannose-rich glycoconjugates .

Result of Action

The cleavage of this compound by α-Mannosidase results in the release of 4-nitrophenol and a mannose residue. This can lead to changes in the concentration of these molecules in the cell, potentially affecting cellular processes .

Action Environment

The action of this compound is likely to be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the activity of α-Mannosidase and thus the rate at which the compound is cleaved . Additionally, the presence of other molecules that can interact with α-Mannosidase or the compound itself could also influence its action.

Eigenschaften

IUPAC Name |

(2R,3S,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO13/c20-5-9-11(22)13(24)14(25)17(30-9)32-16-12(23)10(6-21)31-18(15(16)26)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12-,13+,14+,15+,16+,17-,18+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBTDRWMZFQVCAR-TZXJRDDMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Deuterio-4-[dideuterio(methylsulfonylsulfanyl)methyl]-1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)(115N)pyrrole](/img/structure/B561658.png)

![N-[4-(Aminosulfonyl)-2,1,3-benzoxadiazol-7-yl]-2-aminoethyl methanethiosulfonate](/img/structure/B561662.png)